molecular formula C21H13NO5 B2766880 [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate CAS No. 1105244-45-8

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate

Cat. No.: B2766880
CAS No.: 1105244-45-8
M. Wt: 359.337
InChI Key: YEZGSZRJQMFVDD-UHFFFAOYSA-N
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Description

[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a sophisticated synthetic hybrid molecule designed for advanced pharmaceutical and medicinal chemistry research. This compound features a benzofuran-isoxazole-benzofuran core structure, a motif recognized for its significant potential in drug discovery. The benzofuran scaffold is a prominent heterocyclic system in medicinal chemistry, known for its diverse physiological and pharmacological activities . It is a common structural component in various therapeutic agents and occurs naturally in several plant families . The integration of this scaffold with an isoxazole ring, a heterocycle noted for its varied biological and pharmaceutical applications, creates a unique molecular hybrid . Such hybrids are a key strategy in modern antimicrobial research, particularly for addressing the global health challenge of antibiotic-resistant bacteria . The primary research value of this compound lies in its potential as a lead structure for developing new antibacterial and anticancer agents. Benzo[b]furan derivatives have been the subject of extensive study from 2011 to 2022, with a substantial proportion of research focused on their anticancer and antibacterial properties . Furthermore, molecular hybrids that combine multiple pharmacophores are actively investigated to overcome bacterial resistance; they can impair resistance development and often exhibit greater activity than the sum of their individual components . Researchers can utilize this compound to explore its mechanism of action, which may involve the inhibition of bacterial DNA synthesis or the disruption of tubulin polymerization in cancer cells, mechanisms associated with related nitroimidazole and benzofuran derivatives . It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO5/c23-21(20-10-14-6-2-4-8-17(14)26-20)24-12-15-11-19(27-22-15)18-9-13-5-1-3-7-16(13)25-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZGSZRJQMFVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)COC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which often employs Cu(I) or Ru(II) as catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Scientific Research Applications

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antifungal activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various biological targets, including enzymes and receptors, which can lead to a range of biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1. Comparative Analysis of [5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-Benzofuran-2-carboxylate and Analogues

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Properties/Activities
This compound C₂₁H₁₃NO₅ Two benzofurans, 1,2-oxazole, methyl ester High aromaticity; unstudied bioactivity
Methyl 5-chloro-1-benzofuran-2-carboxylate (1) C₁₀H₇ClO₃ Chloro, methyl ester Antimicrobial activity
N-(3-Acetylphenyl)-2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetamide (4) C₂₁H₁₆N₂O₄ Benzofuran-oxazole, acetamide, acetylphenyl Potential kinase inhibition

Key Observations :

Halogenated Derivatives (e.g., Compound 1) :

  • The introduction of halogens (Cl, Br) enhances electronegativity and lipophilicity, improving membrane permeability in bioactive compounds. Methyl 5-chloro-1-benzofuran-2-carboxylate exhibits antimicrobial activity, attributed to the electron-withdrawing chloro group stabilizing the aromatic system and enhancing target binding . In contrast, the target compound lacks halogens, suggesting differences in reactivity and bioavailability.

Amide vs. Ester Functionalization (Compound 4 vs. Conversely, the methyl ester in the target compound may confer higher metabolic lability due to esterase-mediated hydrolysis. This structural distinction implies divergent pharmacokinetic profiles .

However, steric hindrance from the bulky oxazole-benzofuran moiety may limit interactions with deep binding pockets in biological targets.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methyl ester group in the target compound likely improves solubility in apolar solvents compared to the acetamide in Compound 4.
  • Metabolic Stability : Ester groups are prone to hydrolysis, whereas amides (Compound 4) resist enzymatic degradation, suggesting longer half-lives for amide derivatives .
  • LogP: The non-halogenated target compound is expected to have a lower logP than chloro/bromo analogues (e.g., Compound 1), reducing lipid membrane permeability but improving aqueous solubility.

Biological Activity

The compound [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is C20H15NO5C_{20}H_{15}NO_5, and it features a benzofuran core linked to an oxazole ring. The synthesis typically involves multi-step organic reactions, beginning with the formation of the benzofuran ring followed by the construction of the oxazole structure and subsequent esterification to yield the final product. Various synthetic routes can be optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Anticancer Properties

Recent studies have indicated that benzofuran derivatives, including those with oxazole moieties, exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: MDA-MB-231 Cells
A study demonstrated that a related benzofuran-based derivative significantly arrested MDA-MB-231 breast cancer cells at the G2-M phase of the cell cycle. The percentage of cells in this phase increased from 10.80% in control groups to 32.30% in treated groups. Additionally, apoptosis was induced, with early apoptosis rates rising from 0.47% to 8.11%, and late apoptosis from 0.31% to 23.77% .

TreatmentTotal %Early Apoptosis %Late Apoptosis %Necrosis %
Control1.460.470.310.68
Compound 9e34.298.1123.772.41

This data suggests that derivatives of this compound may serve as effective agents in cancer therapy.

Enzyme Inhibition

Benzofuran-containing compounds have also been studied for their ability to inhibit carbonic anhydrase (CA) isoforms, which are important targets in various therapeutic areas including glaucoma and cancer treatment. For example, certain benzofuran derivatives exhibited submicromolar inhibitory activity against hCA IX with inhibition constants (KIs) ranging from 0.56 μM to over 64 μM depending on structural modifications .

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors within cells:

  • Enzyme Interaction : The compound may bind to active sites on enzymes such as carbonic anhydrases or kinases, altering their function.
  • Cell Cycle Modulation : As observed in cancer cell studies, the compound can disrupt normal cell cycle progression, leading to increased apoptosis.
  • Apoptotic Pathways : Induction of apoptosis may occur through upregulation of pro-apoptotic factors or downregulation of anti-apoptotic proteins.

Research Findings

Several studies have documented the biological effects of benzofuran derivatives:

  • Antimicrobial Activity : Some derivatives have shown potential antimicrobial properties by inhibiting bacterial growth through mechanisms involving cell wall synthesis disruption.
  • Inflammatory Response Modulation : Compounds within this class are being evaluated for their anti-inflammatory properties, which may provide therapeutic benefits in conditions like arthritis.

Q & A

Q. How can the synthesis of [5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate be optimized for higher yield and purity?

The synthesis typically involves multi-step reactions, including cyclization and esterification. Key factors for optimization include:

  • Solvent selection : Dichloromethane (DCM) is effective for esterification due to its ability to dissolve aromatic intermediates .
  • Catalyst choice : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) improve reaction efficiency for ester bond formation .
  • Temperature control : Maintaining 0–5°C during cyclization minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol enhances purity .

Q. What spectroscopic methods are most reliable for confirming the structure of this compound?

  • NMR spectroscopy : 1H and 13C NMR identify aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl signals (δ 165–170 ppm) .
  • IR spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C) confirm functional groups .
  • Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]+) validate the molecular formula (C₂₀H₁₄N₂O₅) .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or microbial enzymes (e.g., β-lactamase) using fluorogenic substrates .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Substituent effects : Introduce electron-donating groups (e.g., -OCH₃) on the benzofuran ring to improve binding affinity via π-π stacking .
  • Ring modifications : Replace the oxazole with a thiazole to alter electron density and solubility .
  • Bioisosteric replacements : Substitute the ester group with amides to enhance metabolic stability .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or DNA topoisomerases .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorometric and colorimetric assays .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Crystallographic analysis : Solve the co-crystal structure with the target protein to validate binding modes .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS) .
  • Free-energy calculations : Use MM-PBSA to rank binding affinities for SAR refinement .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or conformation?

  • Crystal growth : Diffraction-quality crystals are obtained via vapor diffusion (e.g., 1:1 DCM/hexane) .
  • Data refinement : SHELXL refines structures using high-resolution (<1.0 Å) data to model disorder or tautomerism .
  • ORTEP visualization : Generate 3D representations to analyze bond angles and non-covalent interactions (e.g., hydrogen bonds) .

Q. What strategies mitigate challenges in scaling up the synthesis for in vivo studies?

  • Flow chemistry : Continuous reactors improve reproducibility for cyclization steps .
  • Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress in real time .

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